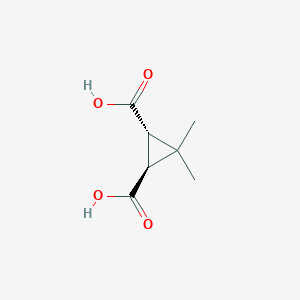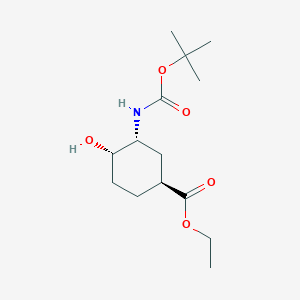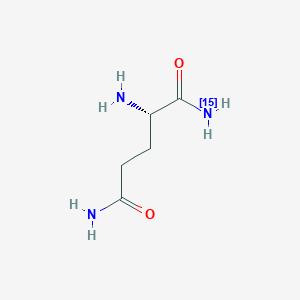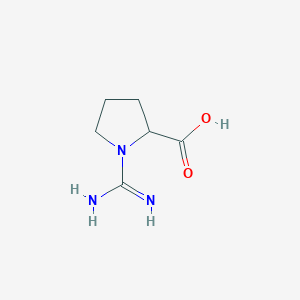![molecular formula C21H17NO B12948714 5-Phenyl-10,11-dihydro-5H-dibenzo[b,f]azepine-2-carbaldehyde](/img/structure/B12948714.png)
5-Phenyl-10,11-dihydro-5H-dibenzo[b,f]azepine-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Phenyl-10,11-dihydro-5H-dibenzo[b,f]azepine-2-carbaldehyde is a complex organic compound with a unique structure that includes a seven-membered ring fused with two benzene rings and a phenyl group. This compound is part of the dibenzoazepine family, which is known for its diverse applications in pharmaceuticals and organic synthesis.
Méthodes De Préparation
The synthesis of 5-Phenyl-10,11-dihydro-5H-dibenzo[b,f]azepine-2-carbaldehyde involves multiple steps, including lithiations, substitutions, and oxidations. One efficient method combines these steps into a one-pot procedure, significantly improving the yield and reducing the reaction time . Industrial production methods often involve similar multi-step processes, optimized for large-scale synthesis.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aldehyde group, using reagents like Grignard reagents or organolithium compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
5-Phenyl-10,11-dihydro-5H-dibenzo[b,f]azepine-2-carbaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Phenyl-10,11-dihydro-5H-dibenzo[b,f]azepine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its derivatives may act on neurotransmitter systems in the brain, modulating the activity of neurotransmitters like serotonin and norepinephrine. This modulation can lead to therapeutic effects in conditions like depression and epilepsy .
Comparaison Avec Des Composés Similaires
5-Phenyl-10,11-dihydro-5H-dibenzo[b,f]azepine-2-carbaldehyde is unique due to its specific structural features and the presence of the phenyl and aldehyde groups. Similar compounds include:
10,11-Dihydro-5H-dibenzo[b,f]azepine: Lacks the phenyl and aldehyde groups, resulting in different chemical properties and applications.
5H-Dibenzo[b,f]azepine: Another related compound with a simpler structure and different reactivity.
These similar compounds are often used as starting materials or intermediates in the synthesis of more complex molecules, including this compound.
Propriétés
Formule moléculaire |
C21H17NO |
|---|---|
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
11-phenyl-5,6-dihydrobenzo[b][1]benzazepine-3-carbaldehyde |
InChI |
InChI=1S/C21H17NO/c23-15-16-10-13-21-18(14-16)12-11-17-6-4-5-9-20(17)22(21)19-7-2-1-3-8-19/h1-10,13-15H,11-12H2 |
Clé InChI |
ICZUCEHYHGLIFL-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=CC(=C2)C=O)N(C3=CC=CC=C31)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![trans-4-(4-Amino-5-bromo-imidazo[5,1-f][1,2,4]triazin-7-yl)-cyclohexanecarboxylic acid](/img/structure/B12948638.png)
![N-[2-[4-(trifluoromethyl)-1H-imidazol-5-yl]ethyl]acetamide](/img/structure/B12948640.png)


![2-(3-methylsulfanylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12948665.png)

![2-(2,4-Bis(trifluoromethyl)imidazo[1,2-a]pyrido[3,2-e]pyrazin-8-yl)-1,3,4-oxadiazole](/img/structure/B12948670.png)
![8-(Hydroxymethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12948671.png)


![Benzo[d][1,3]dioxol-5-ylmethyl 2H-chromene-3-carboxylate](/img/structure/B12948675.png)



